2-(2-Methoxyphenyl)cyclopentan-1-ol
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Overview
Description
2-(2-Methoxyphenyl)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanols It features a cyclopentane ring substituted with a 2-methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general principles of organic synthesis and optimization of reaction conditions can be applied to scale up the laboratory methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction can produce different alcohols.
Scientific Research Applications
2-(2-Methoxyphenyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of perfumes, medicines, and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)cyclopentanol: Similar structure but with the methoxy group in a different position.
2-Methylcyclopentanol: Lacks the methoxyphenyl group, leading to different chemical properties and applications
Uniqueness
2-(2-Methoxyphenyl)cyclopentan-1-ol is unique due to the presence of both a methoxyphenyl group and a hydroxyl group on the cyclopentane ring
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3 |
InChI Key |
VKPWQSCURHLAGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCC2O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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